

Introduction: Unveiling a Versatile Synthetic Building Block

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Compound of Interest

Compound Name: 1-Bromo-3-cyclopropoxybenzene

Cat. No.: B1527588

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In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. **1-Bromo-3-cyclopropoxybenzene** (CAS No. 1035690-22-2) has emerged as a significant building block, offering a unique combination of functionalities that empower researchers in the synthesis of complex molecular architectures.^[1] This guide provides an in-depth analysis of its properties, synthesis, applications, and handling, tailored for professionals in drug development and scientific research. The molecule's structure, featuring a bromine atom ripe for cross-coupling reactions and a metabolically stable cyclopropoxy group, presents a compelling platform for innovation.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and chemical characteristics is the foundation of its effective application. While experimental data for specialized reagents like **1-Bromo-3-cyclopropoxybenzene** is not always extensively published, we can consolidate known and computed properties.

Table 1: Physicochemical Properties of **1-Bromo-3-cyclopropoxybenzene**

Property	Value	Source
CAS Number	1035690-22-2	PubChem[1]
Molecular Formula	C ₉ H ₉ BrO	PubChem[1]
Molecular Weight	213.07 g/mol	PubChem[1]
IUPAC Name	1-bromo-3-(cyclopropyloxy)benzene	PubChem[1]
Appearance	Not specified (likely a liquid or low-melting solid)	Inferred
Boiling Point	Data not available in public literature	
Melting Point	Data not available in public literature	
Density	Data not available in public literature	

Expert Insights: Predicted Spectroscopic Signatures

While public spectral data is scarce, an experienced chemist can predict the key features expected in Nuclear Magnetic Resonance (NMR) spectroscopy, a critical tool for structure verification.

- ¹H NMR:** The spectrum would be characterized by distinct regions. The aromatic protons would appear as complex multiplets between δ 7.0-7.4 ppm. The proton on the carbon bearing the oxygen (methine proton of the cyclopropyl group) would be found further downfield, likely around δ 3.8-4.2 ppm. The four methylene protons of the cyclopropyl ring are diastereotopic and would present as two complex multiplets in the upfield region, typically between δ 0.6-1.0 ppm, a signature feature of this motif.
- ¹³C NMR:** The aromatic region would show six distinct signals, with the carbon attached to the bromine (C-Br) appearing around δ 122 ppm and the carbon attached to the oxygen (C-O) significantly downfield around δ 158 ppm. The cyclopropyl group carbons would include

one methine signal around δ 55-60 ppm and two methylene signals in the highly shielded region of δ 5-15 ppm.

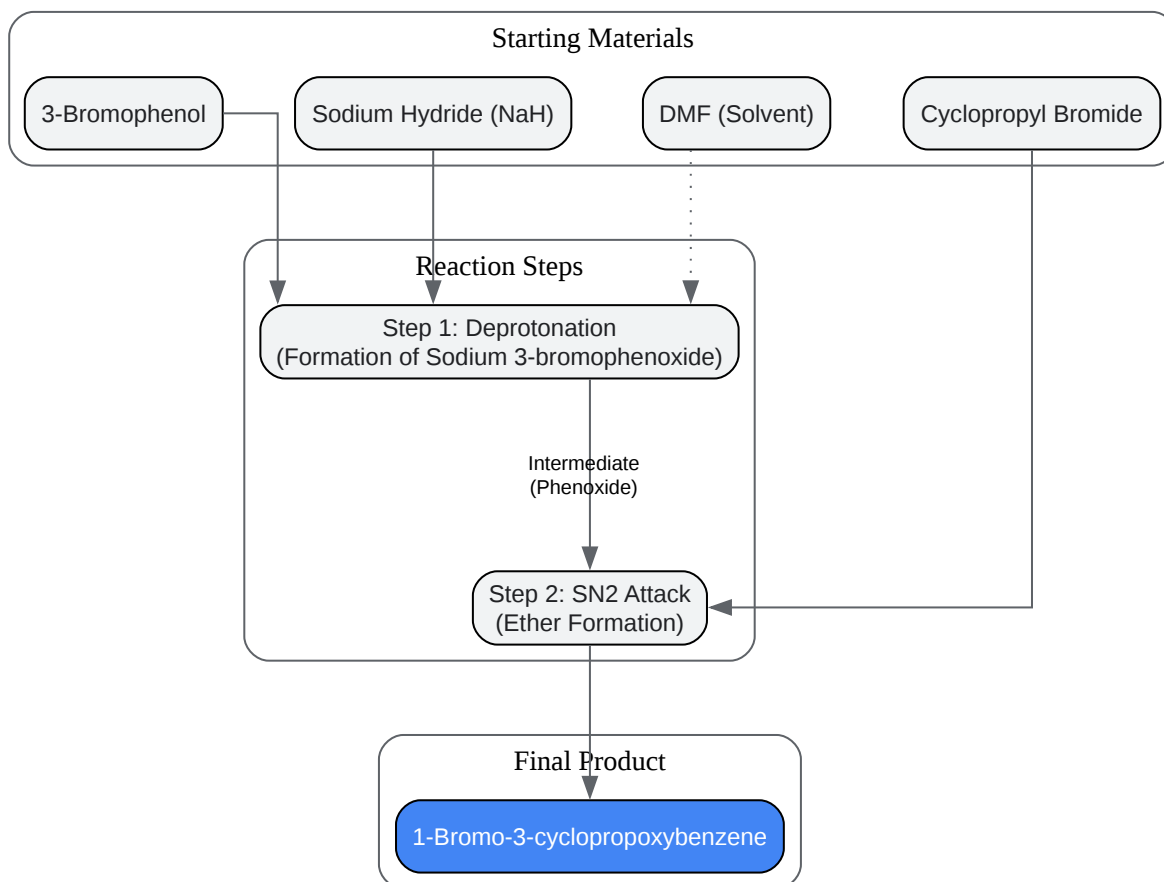
Synthesis: A Mechanistic Approach to Aryl Ether Formation

The construction of the cyclopropoxybenzene moiety is most logically achieved via a nucleophilic substitution reaction. The Williamson ether synthesis provides a robust and well-understood pathway, valued for its reliability and scalability.[2][3][4]

Causality of Method Selection: The Williamson ether synthesis is chosen for its straightforward S_N2 mechanism.[3][4] It involves the deprotonation of a phenol (3-bromophenol) to form a potent phenoxide nucleophile, which then attacks an electrophilic cyclopropyl source. The use of a strong base and a polar aprotic solvent is critical to maximize the reaction rate and prevent side reactions.[2]

Representative Experimental Protocol: Williamson Ether Synthesis

- **Deprotonation:** To a stirred solution of 3-bromophenol (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- **Nucleophilic Attack:** After stirring for 30 minutes to ensure complete formation of the sodium phenoxide, add cyclopropyl bromide (1.5 eq.).
- **Reaction:** Allow the mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up and Purification:** Cool the reaction mixture, carefully quench with water, and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield **1-Bromo-3-cyclopropoxybenzene**.



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Caption: Williamson Ether Synthesis Workflow.

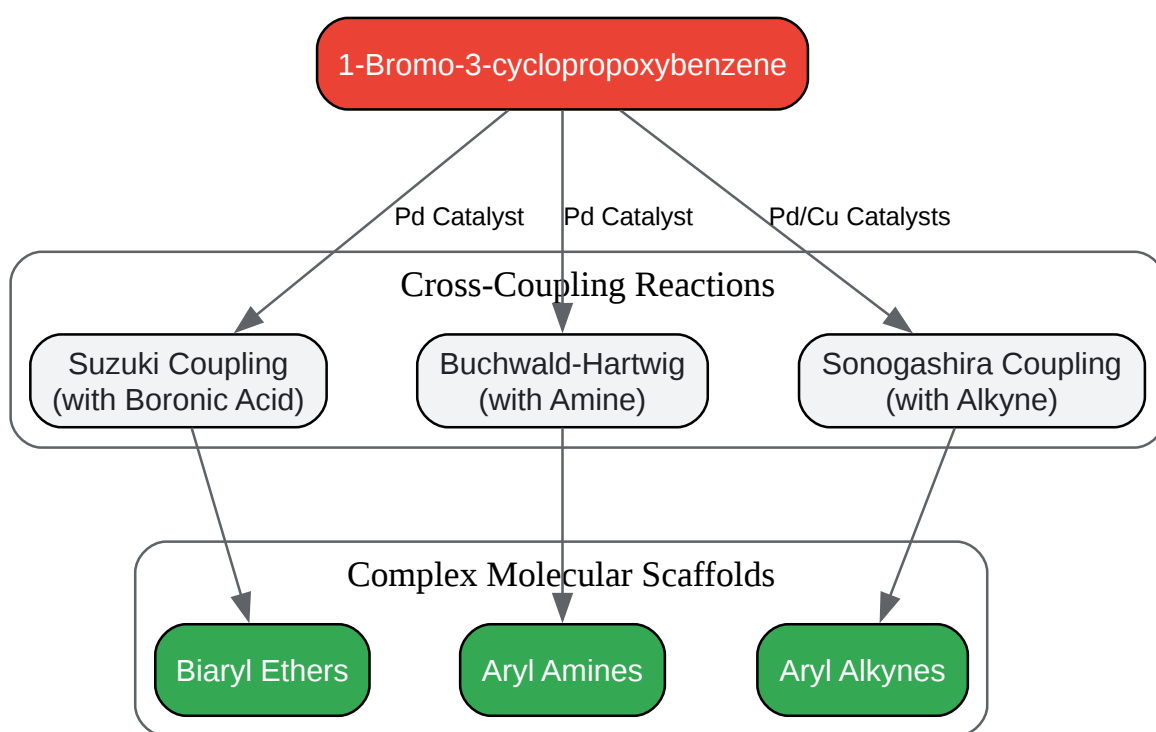
Core Applications in Research & Development

1-Bromo-3-cyclopropoxybenzene is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its two key functional groups.

- **The Bromine Handle:** The bromine atom is a versatile anchor for carbon-carbon and carbon-heteroatom bond formation. It readily participates in palladium-catalyzed cross-coupling

reactions such as the Suzuki, Stille, Heck, and Sonogashira reactions. This allows for the precise and efficient introduction of diverse substituents at the 3-position of the ring, building molecular complexity.[5]

- The Cyclopropoxy Moiety: The cyclopropyl group is a "bioisostere" for other functionalities and is highly sought after in drug design. It often increases metabolic stability by blocking sites of oxidative metabolism and can improve the lipophilicity and binding affinity of a molecule. The ether linkage is generally more stable than corresponding ester or amide bonds. Related structures like 1-Bromo-3-(cyclopropylmethoxy)benzene are known intermediates for pharmaceuticals targeting neurological disorders.[6]



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Caption: Synthetic utility via cross-coupling.

Safety, Handling, and Disposal

Scientific integrity demands a rigorous approach to safety. Based on GHS classifications from authoritative sources, **1-Bromo-3-cyclopropoxybenzene** must be handled with care.[1]

Table 2: GHS Hazard Identification

Hazard Code	Description	Class
H302	Harmful if swallowed	Acute Toxicity, Oral (Category 4)
H315	Causes skin irritation	Skin Irritation (Category 2)
H319	Causes serious eye irritation	Eye Irritation (Category 2A)
H335	May cause respiratory irritation	STOT SE (Category 3)

Self-Validating Safety Protocol

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.
- **Handling:** Avoid direct contact with skin and eyes. Prevent inhalation of mist or vapor. Use only in a well-ventilated area.^[7] After handling, wash hands and any exposed skin thoroughly.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- **Spill Management:** In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste.
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

1-Bromo-3-cyclopropoxybenzene is a valuable and versatile intermediate for the synthesis of advanced functional molecules. Its utility is defined by the strategic placement of a bromine atom, ideal for building molecular complexity through cross-coupling chemistry, and a stable cyclopropoxy group, which imparts desirable physicochemical properties for applications in

drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the research and development laboratory.

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